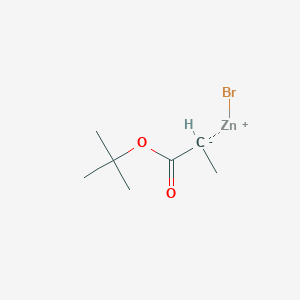
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether (ZnBr(OCH2CH2OCH2CH3)2) is a zinc-based reagent used in organic synthesis. It is an organometallic compound that is synthesized through the reaction of zinc bromide and 2-tert-butoxy-2-oxo-1-methylethyl alcohol. The reagent is a colorless liquid with a boiling point of 92-93°C and a melting point of -14°C. It is insoluble in water, but soluble in organic solvents such as diethyl ether and tetrahydrofuran.
Wirkmechanismus
The mechanism of action of ZnBr(OCH2CH2OCH2CH3)2 is based on the formation of a zinc-alkoxide complex. This complex is formed when zinc bromide reacts with 2-tert-butoxy-2-oxo-1-methylethyl alcohol, and it is responsible for the catalytic activity of the reagent. The zinc-alkoxide complex is able to activate the substrate molecules, allowing them to react with each other and form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZnBr(OCH2CH2OCH2CH3)2 are not well understood. However, it is known that the reagent is not toxic, and it has no known adverse effects on the human body. It is also not known to be an environmental pollutant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of ZnBr(OCH2CH2OCH2CH3)2 in laboratory experiments include its low cost, low toxicity, and easy availability. Additionally, it is easy to use, as it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. The main limitation of the reagent is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on ZnBr(OCH2CH2OCH2CH3)2 could focus on further exploring its applications in organic synthesis and scientific research. Additionally, further research could focus on understanding its biochemical and physiological effects, as well as its environmental impact. Another potential area of research could be the development of new methods for synthesizing the reagent, as well as new methods for using it in laboratory experiments. Finally, research could focus on developing new catalytic systems based on the reagent, which could be used to synthesize a variety of compounds.
Synthesemethoden
The synthesis of ZnBr(OCH2CH2OCH2CH3)2 is achieved through a two-step process. In the first step, 2-tert-butoxy-2-oxo-1-methylethyl alcohol is reacted with zinc bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 2-tert-butoxy-2-oxo-1-methylethylzinc bromide and sodium bromide. In the second step, the reaction mixture is then heated to reflux and the product is isolated after cooling.
Wissenschaftliche Forschungsanwendungen
The reagent ZnBr(OCH2CH2OCH2CH3)2 has a variety of applications in organic synthesis and scientific research. It has been used to synthesize a variety of compounds, such as 2-aryl-1-ethoxyethyl ethers, 2-aryl-1-ethoxyethyl esters, and 2-aryl-1-ethoxyethyl amines. It has also been used in the synthesis of polymers, such as poly(vinyl ethers) and poly(vinyl esters). Additionally, it has been used as a catalyst in the synthesis of polyester polyols.
Eigenschaften
IUPAC Name |
bromozinc(1+);tert-butyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQFZGEXOABPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C(=O)OC(C)(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
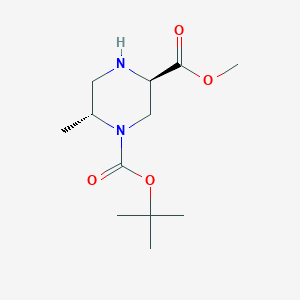
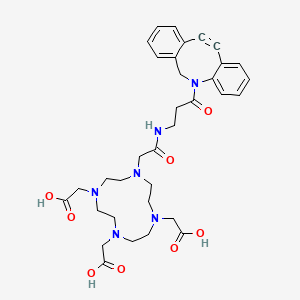

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
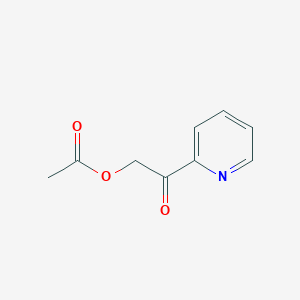
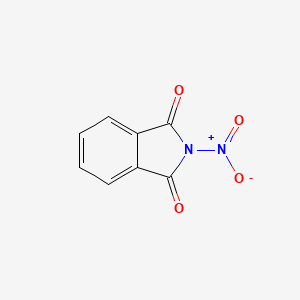

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)